trans-4-Methylcyclohexyl isocyanate
Description
Contextual Significance in Advanced Organic Synthesis
The primary significance of trans-4-Methylcyclohexyl isocyanate in advanced organic synthesis lies in its role as a key intermediate. chemicalbook.com The isocyanate functional group (-N=C=O) is highly reactive, particularly towards nucleophiles like alcohols and amines, making it a valuable component in the construction of larger molecular frameworks. nbinno.comnbinno.com
A notable example of its application is in the synthesis of glimepiride (B1671586), a medication used in the management of type 2 diabetes. nbinno.com 4-Methylcyclohexyl isocyanate, typically in its trans-configuration, is a crucial intermediate in the synthetic pathway of this pharmaceutical agent. google.com Its specific stereochemistry and reactive isocyanate group are essential for constructing the final, complex structure of the glimepiride molecule. The compound's utility extends to being a building block for polyurethane modifiers and its suitability for continuous flow chemistry processes that demand precise stoichiometry. nbinno.com
Overview of Key Research Domains
Research involving this compound is predominantly concentrated in two main domains: pharmaceuticals and materials science.
In the pharmaceutical sector, its use is most prominently documented as an intermediate in the production of glimepiride. nbinno.com This application underscores its importance in medicinal chemistry and process development for active pharmaceutical ingredients. echemi.com
In materials science, the compound serves as a monomer in the synthesis of polyurethanes. nbinno.com The isocyanate group readily reacts with polyols (compounds with multiple hydroxyl groups) to form urethane (B1682113) linkages, the backbone of polyurethane polymers. researchgate.net These aliphatic isocyanate-based polyurethanes are investigated for various applications, including flexible and rigid foams, coatings, and elastomers. nbinno.comresearchgate.net Research in this area often focuses on creating polymers with specific thermal and mechanical properties for potential use as biomaterials. researchgate.net
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C8H13NO | chemicalbook.comnbinno.com |
| Molecular Weight | 139.19 g/mol | chemicalbook.comnbinno.com |
| Appearance | Colorless to pale yellow liquid | nbinno.com |
| Boiling Point | 182°C - 215°C | nbinno.com |
| Density | ~1.04 g/cm³ | nbinno.com |
| Flash Point | 60°C | nbinno.com |
| Solubility | Reacts with water; soluble in organic solvents like toluene (B28343), chloroform, and methanol. | nbinno.comnbinno.com |
| Refractive Index | ~1.518 | echemi.com |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported in the literature, starting from different raw materials.
| Starting Material(s) | Key Reagents/Conditions | Brief Description | Source(s) |
| p-Cresol (B1678582) | Raney Ni/H2, Sodium hypochlorite, Zn/acetic acid, Triphosgene (B27547) | p-Cresol is first reduced to obtain trans-4-methylcyclohexylamine, which then reacts with triphosgene to yield the final isocyanate. | |
| trans-4-methylcyclohexanecarboxylic acid | Sodium azide (B81097), Protonic acid (e.g., sulfuric acid, polyphosphoric acid) | The carboxylic acid undergoes a rearrangement reaction (Curtius or similar) with sodium azide in the presence of an acid catalyst to form the isocyanate, which is then hydrolyzed to produce the amine. | google.com |
| 4-methyl cyclohexylamine (B46788), Carbon dioxide | Alkaline condition (e.g., triethylamine), Dewatering agent (e.g., phosphorus oxychloride) | This method involves the direct reaction of the amine with CO2 under alkaline conditions, followed by dehydration to form the isocyanate, avoiding the use of highly toxic phosgene (B1210022). | google.com |
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-2-4-8(5-3-7)9-6-10/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSXEZOUBBVKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954039, DTXSID201249152 | |
| Record name | 1-Isocyanato-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanic acid, 4-methylcyclohexyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32175-00-1, 32175-01-2, 38258-74-1 | |
| Record name | 1-Isocyanato-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanic acid, 4-methylcyclohexyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Methylcyclohexyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-methylcyclohexylisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Isocyanato-4-methylcyclohexane, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P79HS8WQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isocyanato-4-methylcyclohexane, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ65NY8J3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Development for Trans 4 Methylcyclohexyl Isocyanate
Phosgenation-Based Synthetic Routes
The most established industrial method for producing isocyanates involves the use of phosgene (B1210022). acs.orgnih.gov This method is favored for its rapid reaction rates, high yields, and cost-effectiveness. acs.orgnih.gov However, the extreme toxicity of phosgene and the corrosive nature of byproducts like hydrogen chloride present significant safety and environmental challenges. acs.orgdigitellinc.com Phosgenation processes can be classified based on the reaction conditions, primarily as liquid-phase or gas-phase methods. acs.orgnih.gov
Conventional Phosgenation of trans-4-Methylcyclohexylamine Hydrochloride
The conventional liquid-phase synthesis of trans-4-methylcyclohexyl isocyanate involves the reaction of trans-4-methylcyclohexylamine, often in its hydrochloride salt form (trans-4-methylcyclohexylamine hydrochloride), with phosgene or a phosgene equivalent like triphosgene (B27547). acs.orgnih.gov
The process typically begins with the formation of the amine hydrochloride salt, which is then reacted with liquid phosgene. acs.orgnih.gov This "salt phosgenation" method was widely used for producing aliphatic isocyanates and allows the reaction to proceed under milder conditions, sometimes even at room temperature. acs.orgnih.gov However, this approach is often associated with longer reaction times and the generation of significant amounts of byproducts. acs.orgnih.gov An alternative approach involves the direct reaction of the free amine with phosgene. acs.orgnih.gov
A documented synthesis route starts from p-cresol (B1678582), which is reduced to obtain trans-4-methylcyclohexylamine. This amine is then reacted with triphosgene to yield this compound with a total yield of 34.5%. The reaction conditions for each step are reported to be mild and the operation convenient.
Table 1: Conventional Phosgenation Summary
| Starting Material | Reagent | Product | Key Features |
|---|---|---|---|
| trans-4-Methylcyclohexylamine Hydrochloride | Phosgene | This compound | Well-established industrial method; high yield. acs.orgnih.gov |
Advancements in Phosgene-Mediated Isocyanate Synthesis
To mitigate the risks associated with phosgene, advancements have focused on improving process safety and efficiency. Gas-phase phosgenation, where the amine is vaporized at high temperatures (200–600 °C) and reacted with gaseous phosgene, is one such improvement. nih.gov This method, initially used for aliphatic isocyanates, has been adapted for aromatic isocyanates and is employed in large-scale industrial production. nih.gov
Another significant advancement is the development of new catalytic systems for the synthesis of phosgene itself. Research has shown that chloride ions can efficiently catalyze the formation of phosgene from carbon monoxide and elemental chlorine at room temperature and atmospheric pressure. nih.gov This catalytic process, using a catalyst like [NEt3Me]Cl, drastically reduces the activation energy required and offers a potentially safer, on-demand production method for phosgene, minimizing storage and transport risks. nih.gov
Non-Phosgene and Green Chemistry Approaches to Isocyanate Formation
Growing environmental and safety concerns have driven substantial research into non-phosgene routes for isocyanate synthesis. acs.orgdigitellinc.com These methods aim to replace the hazardous phosgene with safer reagents and develop more sustainable processes.
Curtius Rearrangement and Related Rearrangement Reactions from Cyclohexanecarboxylic Acid Derivatives
The Curtius rearrangement is a versatile and widely used phosgene-free method for converting a carboxylic acid into an isocyanate. nih.govrsc.org The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, the starting material would be trans-4-methylcyclohexanecarboxylic acid. A patented method describes the reaction of this carboxylic acid with sodium azide in the presence of a protic acid catalyst to generate the isocyanate, which is subsequently hydrolyzed to produce trans-4-methylcyclohexylamine. google.com This "one-pot" process avoids the use of highly toxic and explosive hydrazoic acid. google.com The rearrangement occurs with complete retention of the stereochemistry of the migrating group, ensuring the trans configuration is maintained. wikipedia.orgnih.gov
The key advantage of the Curtius rearrangement is that it often proceeds under mild conditions and tolerates a wide variety of functional groups. nih.govnih.gov The resulting isocyanate is stable and can be readily converted into other functional groups. nih.govrsc.org
Table 2: Curtius Rearrangement for Isocyanate Synthesis
| Precursor | Key Intermediate | Product | Reaction Type |
|---|
Alternative Carbonylation Strategies for Isocyanate Generation
Alternative carbonylation strategies focus on using less hazardous carbonyl sources than phosgene, such as carbon monoxide (CO) or carbon dioxide (CO2). acs.orgionike.com
One approach is the reductive carbonylation of nitro compounds . This method directly converts a nitro compound with carbon monoxide to an isocyanate, offering a concise synthetic route. acs.orgdigitellinc.com However, it often requires high pressures of toxic CO gas. scholaris.ca
Another strategy is the oxidative carbonylation of amines . This involves reacting the amine with a carbonyl source in the presence of an oxidant. ncl.res.in For example, using dimethyl carbonate (DMC), an environmentally friendly reagent, as a substitute for phosgene is a promising route. acs.org The reaction of an amine like toluene (B28343) diamine with DMC produces a carbamate (B1207046), which can then be thermally decomposed to the corresponding diisocyanate and methanol. ebrary.net This process has been explored for industrial applications, although achieving high efficiency remains a challenge. ebrary.net
A patented process describes the direct reaction of 4-methylcyclohexylamine (B30895) with carbon dioxide in the presence of an alkaline condition (like an organic amine) and a dehydrating agent (such as phosphorus pentoxide or thionyl chloride) to obtain this compound. google.com
Development of Catalytic Systems for Sustainable Isocyanate Synthesis
The development of efficient catalysts is crucial for advancing sustainable isocyanate synthesis. Research has focused on transition metal-free systems and heterogeneous catalysts that can be easily recovered and reused. ionike.comscholaris.ca
For CO2-based routes, catalysts are being developed to facilitate the reaction of amines with CO2. scholaris.caacs.org For instance, the combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction of amines with CO2 to form carbamic acids, which can then be dehydrated to isocyanates. scholaris.caacs.org
In the context of carbamate thermolysis, a key step in many non-phosgene routes, various catalysts have been investigated to lower the decomposition temperature and improve selectivity. nih.gov Single-component metal catalysts, particularly those based on zinc, have shown high activity and are cost-effective. nih.gov Additionally, heterogeneous catalysts, such as a nickel-promoted magnetic iron oxide catalyst, have been developed for the synthesis of N-substituted carbamates (isocyanate precursors). ionike.com This type of catalyst offers the advantage of easy separation from the reaction mixture using a magnetic field, enhancing the sustainability of the process. ionike.com
The use of bio-based amine catalysts is also an emerging area of research, aiming to replace petroleum-based catalysts with non-toxic, biodegradable alternatives derived from renewable feedstocks. tncintlchem.com
Stereochemical Control and Isomeric Purity
The biological and material properties of 4-methylcyclohexyl isocyanate derivatives are highly dependent on the stereochemistry of the cyclohexyl ring. Achieving a high concentration of the trans-isomer is paramount for its intended applications, making stereochemical control a focal point of synthetic and purification efforts.
Strategies for Achieving High trans-Isomer Selectivity
The primary strategy for obtaining high isomeric purity in the final isocyanate product is to use a stereochemically pure amine precursor, trans-4-methylcyclohexylamine. Several synthetic routes have been developed to maximize the yield of this specific isomer.
One effective method starts with trans-4-methyl cyclohexanecarboxylic acid. google.com This starting material undergoes a rearrangement reaction with sodium azide in the presence of a protonic acid catalyst, such as polyphosphoric acid or sulfuric acid, to form the intermediate isocyanate, which is subsequently hydrolyzed to yield trans-4-methylcyclohexylamine. google.com A key advantage of this process is that it proceeds without isomerization, preserving the trans configuration of the starting material and resulting in high optical purity of the amine, often exceeding 99.5%. google.com
Another established route begins with p-cresol. The process involves the reduction of p-cresol using a Raney Ni/H2 catalyst system, followed by oxidation with sodium hypochlorite, formation of an oxime, and a final reduction with Zn/acetic acid to produce trans-4-methylcyclohexylamine. This multi-step synthesis provides the desired trans-amine, which is then converted to the target isocyanate. The phosgenation or reaction with a phosgene equivalent like triphosgene is a common final step to produce the isocyanate.
Phosgene-free synthetic pathways are also employed, where trans-4-methylcyclohexylamine is reacted directly with carbon dioxide under alkaline conditions with a dewatering agent to form the isocyanate. google.com These methods are generally designed to proceed with retention of configuration, meaning the high trans purity of the amine precursor is carried over to the final isocyanate product. google.com
| Starting Material | Key Reagents/Catalysts | Product | Reported Purity/Selectivity |
| trans-4-Methyl cyclohexanecarboxylic acid | Sodium azide, Protonic acid (e.g., H₂SO₄) | trans-4-Methylcyclohexylamine | >99.5% optical purity google.com |
| p-Cresol | Raney Ni/H₂, Sodium hypochlorite, Zn/acetic acid | trans-4-Methylcyclohexylamine | Yields predominantly trans-isomer |
| trans-4-Methylcyclohexylamine | Carbon dioxide, Organic base, Dewatering agent | This compound | High trans configuration retained google.com |
Advanced Purification Techniques for Isomeric Enrichment of Amine Precursors
While synthetic strategies aim for high initial selectivity, achieving the stringent purity requirements for applications often necessitates further purification of the trans-4-methylcyclohexylamine precursor to remove the cis-isomer.
Fractional Distillation: A common and effective method for purifying the amine is fractional distillation, which separates the isomers based on differences in their boiling points. This technique can be conducted under reduced pressure (0.001 to 104 kPa) to lower the required temperature and prevent degradation. google.com
Crystallization of Salts: An advanced and highly effective technique for isomeric enrichment involves the formation of salts of the amine, followed by selective crystallization. The different spatial arrangements of the cis and trans isomers lead to variations in their crystal lattice energies when forming salts with specific acids, allowing for efficient separation.
For instance, the crude amine mixture can be reacted with pivalic acid in a solvent like methanol. google.com The resulting trans-4-methylcyclohexylamine pivalate (B1233124) salt is less soluble and can be selectively precipitated from a solvent such as hexane. google.com This method has been shown to dramatically increase the isomeric purity, achieving a trans:cis ratio of 99.5:0.5. google.com Similarly, forming the hydrochloride salt and crystallizing it from a suitable solvent like ethyl acetate (B1210297) can also significantly enhance the proportion of the trans-isomer. google.com
| Purification Method | Starting Mixture (trans:cis) | Reagent/Solvent | Resulting Purity (trans:cis) |
| Salt Crystallization | 96.2 : 3.8 (hydrochloride) | Ethyl Acetate | Enriched trans-isomer google.com |
| Salt Crystallization | Not specified | Pivalic Acid / Hexane | 99.5 : 0.5 (pivalate salt) google.com |
| Fractional Distillation | Not specified | N/A (performed under 1.33 to 101 kPa) | Purified trans-amine google.com |
Process Intensification and Scale-Up Considerations in Isocyanate Production
The transition from laboratory-scale synthesis to large-scale industrial production of isocyanates like this compound introduces significant challenges related to safety, efficiency, and consistency. acs.orgpatsnap.com Process intensification—the development of novel equipment and techniques to create substantially smaller, cleaner, and more energy-efficient processes—is critical in addressing these challenges. aiche.org
Scale-Up Hazards: A primary concern during scale-up is managing the heat generated by exothermic reactions, which are common in isocyanate synthesis. acs.org As the reactor volume increases, the surface-area-to-volume ratio decreases significantly, which severely limits the rate of heat removal. catsci.com This can lead to a "runaway reaction," where the temperature increases uncontrollably. acs.orgstanford.edu Therefore, precise temperature control and robust cooling systems are essential. stanford.edu The high reactivity and toxicity of isocyanates and reagents like phosgene also demand stringent safety protocols and containment measures to prevent exposure and environmental release. patsnap.com
Process Intensification Strategies: To mitigate these risks and improve efficiency, the chemical industry is moving towards intensified processes. researchgate.net
Non-Phosgene Routes: A major focus of process intensification in isocyanate production is the move away from the highly toxic phosgene process. nih.gov Alternative "phosgene-free" methods, such as the thermal decomposition of carbamates, offer a safer and more environmentally friendly pathway. nih.gov The urea (B33335) process, which uses urea, alcohol, and amines as raw materials, is particularly promising as its byproducts can be recycled, approaching a "zero-emission" synthesis. nih.gov
Continuous Flow Chemistry: Continuous flow reactors, such as micro- or milli-reactors, offer superior heat and mass transfer compared to traditional batch reactors. nbinno.comyoutube.com This allows for better temperature control of highly exothermic reactions and improves safety. youtube.com The precise stoichiometric control possible in continuous processes is also advantageous for producing high-purity isocyanates. patsnap.comnbinno.com
Multifunctional Reactors: Integrating reaction and separation into a single unit, a concept known as using multifunctional reactors, can significantly enhance efficiency. aiche.orgresearchgate.net For example, reactive distillation, where the reaction and separation of products occur simultaneously, can drive equilibrium-limited reactions forward and reduce capital and operating costs.
Key Considerations for Scale-Up: When scaling up isocyanate production, several factors must be carefully managed. adesisinc.com This includes securing a consistent supply of high-purity raw materials, implementing rigorous quality control and in-process checks, managing energy consumption, and ensuring compliance with all safety and environmental regulations. adesisinc.com A stepwise approach to increasing batch size, typically by no more than a factor of three at a time, is a prudent safety measure. stanford.edu
| Consideration | Laboratory Scale (e.g., 1L flask) | Plant Scale (e.g., 10,000L vessel) | Process Intensification Approach |
| Heat Transfer | High surface-area-to-volume ratio; efficient cooling. catsci.com | Low surface-area-to-volume ratio; risk of thermal runaway. acs.orgcatsci.com | Use of continuous flow reactors with superior heat exchange capabilities; reaction calorimetry for safety assessment. acs.orgyoutube.com |
| Mixing | Efficient mixing with magnetic stirrers. catsci.com | Complex fluid dynamics; requires powerful mechanical agitators. | Static mixers in continuous reactors ensure rapid and homogenous mixing. researchgate.net |
| Safety | Handling of small quantities of toxic reagents. stanford.edu | Large inventories of hazardous materials (e.g., phosgene) pose significant risk. patsnap.com | Shift to non-phosgene routes; reduce reactor volume and hazardous material inventory through continuous processing. nih.govyoutube.com |
| Process Control | Manual control of temperature and additions is common. | Automated process control systems are essential for safety and consistency. patsnap.com | Advanced process control integrated with continuous manufacturing systems. patsnap.com |
Chemical Transformations and Mechanistic Reactivity of Trans 4 Methylcyclohexyl Isocyanate
Reactions with Diverse Nucleophilic Reagents
The electron-deficient carbon atom of the isocyanate group is susceptible to attack by nucleophiles, leading to the formation of a variety of addition products. These reactions are fundamental to the application of trans-4-methylcyclohexyl isocyanate in organic synthesis.
Formation of Urethanes and Carbamates
The reaction of isocyanates with alcohols results in the formation of urethanes, also known as carbamates. This reaction is a cornerstone of polyurethane chemistry. While specific studies detailing the kinetics and mechanism of urethane (B1682113) formation exclusively with this compound are not abundant in readily available literature, the general mechanism is well-established. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group. This is often followed by a proton transfer, which can be facilitated by a catalyst or a solvent, to yield the stable urethane linkage.
The reaction of this compound with hydroxyl-functionalized compounds, such as resorcinol (B1680541), leads to the formation of blocked isocyanates, which are essentially thermally reversible carbamates. google.com These compounds can release the isocyanate at elevated temperatures, making them useful in applications like coatings and adhesives. google.com
Synthesis of Substituted Urea (B33335) Derivatives via Amine Reactions
The reaction between this compound and amines is a facile and widely used method for the synthesis of substituted urea derivatives. This reaction proceeds through a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, forming a stable C-N bond and resulting in a urea.
A prominent example of this reaction is the synthesis of the antidiabetic drug Glimepiride (B1671586). newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orggoogle.comnewdrugapprovals.orggoogle.com In this multi-step synthesis, a key step involves the reaction of this compound with 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orggoogle.comnewdrugapprovals.orggoogle.com This reaction is typically carried out in a solvent such as toluene (B28343) or acetone, often in the presence of a base like potassium carbonate to facilitate the reaction, and may require elevated temperatures (reflux) for an extended period to ensure complete conversion. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgambeed.com The yield for this specific urea formation step is reported to be high, for instance, 86.3% in one documented procedure. ambeed.com
The following table summarizes typical reaction conditions for the synthesis of a substituted urea from this compound as described in the synthesis of Glimepiride.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Reaction Time | Yield | Reference |
| This compound | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido)ethyl] benzene (B151609) sulfonamide | Toluene | - | Reflux | 12 hours | Not specified | newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org |
| This compound | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide | Acetone | Potassium Carbonate | 55-60°C | 1 hour (initial), then reflux with isocyanate | Not specified | newdrugapprovals.org |
| This compound | Intermediate sulfonamide | Acetonitrile | Potassium Carbonate | 50-60°C | 6 hours | Not specified | ambeed.com |
Reactions with Hydroxyl-Functionalized Compounds
As mentioned in the formation of urethanes, this compound readily reacts with compounds containing hydroxyl groups. A specific application of this reactivity is the formation of blocked isocyanates. For instance, the reaction with resorcinol compounds produces resorcinol-blocked isocyanates. google.com This reaction involves the nucleophilic attack of the phenolic hydroxyl group on the isocyanate carbon, resulting in a carbamate (B1207046) linkage. These blocked isocyanates are stable at ambient temperatures but can regenerate the reactive isocyanate functionality upon heating, making them useful as curing agents in various applications. google.com
Nucleophilic Addition to Isocyanate Group for Functional Group Interconversion
The isocyanate group of this compound can be considered a precursor for other functional groups through nucleophilic addition followed by subsequent transformations. While specific examples focusing solely on this compound are limited in the reviewed literature, the general principle of functional group interconversion is applicable. For instance, the reaction with a nucleophile introduces a new substituent, and the resulting adduct can potentially undergo further reactions. A documented, albeit complex, example involves the reaction of this compound with iodochloromethyllithium (ICH2ClLi), which is a lithium carbenoid. This reaction leads to the formation of a more complex amide product, demonstrating the potential for the isocyanate group to be transformed into other functionalities. uniss.it
Polymerization Chemistry and Chain Growth Mechanisms
This compound, being a monofunctional isocyanate, does not undergo polymerization on its own to form a high molecular weight polymer. However, it plays a crucial role as a monomer in the synthesis of polyurethanes when reacted with polyols (compounds with two or more hydroxyl groups).
Polyurethane Formation: Mechanistic Insights into Urethane Linkage Formation
The formation of polyurethanes from this compound and a diol or polyol proceeds via a step-growth polymerization mechanism. The fundamental reaction is the formation of a urethane linkage, as described in section 3.1.1. The isocyanate groups react with the hydroxyl groups of the polyol to form a growing polymer chain.
The general mechanism involves the nucleophilic attack of the hydroxyl group's oxygen on the electrophilic carbon of the isocyanate group. This results in a zwitterionic intermediate, which then undergoes a proton transfer to form the stable urethane bond. The reactivity of the isocyanate group in aliphatic isocyanates like this compound is generally lower than that of aromatic isocyanates. The rate of this reaction can be significantly influenced by the choice of catalyst.
While specific kinetic studies on the polymerization of this compound are not detailed in the provided search results, the principles of polyurethane chemistry indicate that the reaction would follow the established mechanisms for aliphatic isocyanates. The properties of the resulting polyurethane would be influenced by the structure of the polyol used and the stoichiometry of the reactants.
Synthesis of Advanced Polymeric Architectures Incorporating Cyclohexyl Isocyanate Units
The rigid and sterically significant trans-4-methylcyclohexyl group makes its corresponding isocyanate a valuable monomer for the synthesis of specialized polymers. The incorporation of such cycloaliphatic isocyanate units can impart unique thermal and mechanical properties to the resulting polymer. Advanced polymeric architectures, including well-defined block copolymers, can be synthesized using controlled polymerization techniques.
Living anionic polymerization is a key method for producing polyisocyanates with controlled molecular weights and low dispersity. acs.org While linear aliphatic isocyanates like n-hexyl isocyanate are commonly studied, the principles of living anionic polymerization are applicable to monofunctional cycloaliphatic isocyanates. acs.orgresearchgate.net In this process, an initiator like benzyl (B1604629) sodium (BzNa), often used with an additive such as sodium tetraphenylborate (B1193919) (NaBPh₄), can initiate the polymerization of the isocyanate monomer. researchgate.net This controlled process allows for the sequential addition of different monomers, leading to the formation of block copolymers. For instance, block copolymers of an isocyanate with monomers such as styrene (B11656) or isoprene (B109036) have been successfully synthesized. researchgate.net
In such architectures, the polyisocyanate block often adopts a rigid, helical conformation, which can be harnessed to create materials with unique properties, such as peptide mimics. acs.org this compound can also be used as a chain-terminating agent, reacting with a living polymer end to introduce the bulky cyclohexyl group as a specific end-cap. This functionalization can influence the polymer's solubility and bulk properties. Furthermore, isocyanates bearing functional groups can be polymerized to create reactive polymer brushes on surfaces, which can be further modified post-polymerization. usm.edu
Derivatization for Complex Molecular Scaffolds
The high electrophilicity of the isocyanate functional group (—N=C=O) makes this compound an excellent building block for constructing complex molecular scaffolds through reactions with various nucleophiles.
Multi-Step Organic Synthesis Pathways Utilizing this compound as a Building Block
A prominent example of this compound's role as a key intermediate is in the multi-step synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes. newdrugapprovals.orggoogle.comgoogle.com The synthesis pathway highlights the isocyanate's crucial role in forming the central urea linkage of the final drug molecule.
The final key step of the most common synthesis route involves the reaction between this compound and a sulfonamide intermediate, 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. newdrugapprovals.orggoogle.com This reaction forms the sulfonylurea bond that is critical for the drug's biological activity. The trans-configuration of the methylcyclohexyl group is essential for the correct stereochemistry of the final product. newdrugapprovals.org
| Step | Reactant 1 | Reactant 2 | Product | Purpose of Step |
|---|---|---|---|---|
| 1 | 3-Ethyl-4-methyl-3-pyrrolin-2-one | 2-Phenylethyl isocyanate | Amide Intermediate | Creation of the core pyrrolidine carboxamide structure. |
| 2 | Amide Intermediate | Chlorosulfonic Acid, then Ammonia | Sulfonamide Intermediate | Introduction of the benzenesulfonamide (B165840) group. google.com |
| 3 | Sulfonamide Intermediate | This compound | Glimepiride | Formation of the critical sulfonylurea linkage via reaction with the isocyanate. google.com |
Functionalization and Modification Strategies to Incorporate Cyclohexyl-Isocyanate Derived Moieties
The reactivity of the isocyanate group extends beyond the synthesis of specific drugs, allowing it to be used as a versatile tool for molecular functionalization. The core reactions involve nucleophilic addition to the central carbon of the isocyanate group.
Urethane Formation: Reaction with alcohols yields carbamate (urethane) linkages.
Urea Formation: Reaction with primary or secondary amines yields urea linkages. wikipedia.org
Thiocarbamate Formation: Reaction with thiols yields thiocarbamate (thiourethane) linkages. This is considered a "click" reaction due to its speed and efficiency, especially when base-catalyzed. acs.org
These reactions provide a straightforward method to covalently attach the trans-4-methylcyclohexyl moiety to a wide range of substrates, including polymers, surfaces, and other small molecules. This functionalization can be used to modify the physical properties of a material, such as increasing its hydrophobicity or thermal stability, or to build complex molecular architectures by linking different molecular fragments together.
Reaction Kinetics and Mechanistic Studies
Understanding the kinetics and mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and optimizing synthesis protocols.
Elucidation of Reaction Intermediates and Transition States
The reaction of an isocyanate with a nucleophile, such as an alcohol or an amine, proceeds through distinct intermediates and transition states depending on the presence and nature of a catalyst.
Uncatalyzed Reaction: In the absence of a catalyst, the reaction between an isocyanate and an alcohol is believed to proceed through a concerted mechanism involving a cyclic, six-membered transition state. mdpi.com Computational studies suggest that multiple alcohol molecules may participate, where one acts as the nucleophile while others help facilitate proton transfer, lowering the activation energy. mdpi.comkuleuven.be
Base-Catalyzed Reaction: With tertiary amine catalysts (e.g., DABCO), two primary mechanisms are proposed. One involves the formation of a complex between the amine and the alcohol, which increases the nucleophilicity of the alcohol. acs.org The other suggests the amine first attacks the isocyanate to form a highly reactive, zwitterionic intermediate, which is then attacked by the alcohol. acs.org
Metal-Catalyzed Reaction: Organotin compounds, such as Dibutyltin dilaurate (DBTDL), are highly effective catalysts. The mechanism is thought to involve the formation of a ternary complex between the isocyanate, the alcohol, and the tin catalyst. acs.org The tin atom acts as a Lewis acid, coordinating to the oxygen or nitrogen of the isocyanate, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alcohol. acs.orgacs.org
Reaction with Water: The reaction of isocyanates with water proceeds through an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.orgpoliuretanos.net The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea. wikipedia.org
Influence of Catalysis on Reaction Rates and Selectivity
Catalysts have a profound impact on the rate and selectivity of isocyanate reactions. The choice of catalyst can dramatically accelerate the desired reaction while minimizing side reactions.
The catalytic activity for the alcohol-isocyanate reaction generally follows the order: organotin compounds > tertiary amines. scispace.comresearchgate.net Organotin catalysts like DBTDL are particularly effective for reactions involving both primary and secondary alcohols. scispace.commofanpu.com Tertiary amines are also effective, though their activity can be influenced by steric hindrance. acs.org
Acidic catalysts, such as sulfonic acids, have also been shown to be highly effective, sometimes even more so than traditional tin-based catalysts, operating through a dual activation mechanism that activates both the isocyanate and the alcohol. tandfonline.comresearchgate.net
A critical aspect of catalysis is selectivity, particularly in systems containing water. Some catalysts can preferentially accelerate the isocyanate-alcohol reaction over the isocyanate-water reaction. For example, certain zirconium chelates have been shown to exhibit high selectivity for the hydroxyl reaction, which is advantageous in applications like water-borne polyurethane coatings. wernerblank.com In contrast, many basic catalysts like guanidines are not selective and will also accelerate the reaction with water. tandfonline.com
| Catalyst Type | Example Catalyst | General Mechanism | Relative Rate Enhancement | Selectivity (Alcohol vs. Water) |
|---|---|---|---|---|
| Uncatalyzed | None | Concerted, multi-molecular alcohol participation | Baseline | Low |
| Tertiary Amine | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Nucleophilic activation (Amine-Alcohol or Amine-Isocyanate complex) acs.org | Moderate to High | Generally Low wernerblank.com |
| Organotin | DBTDL (Dibutyltin dilaurate) | Lewis acid activation (Ternary complex formation) acs.org | Very High scispace.commofanpu.com | Generally Low wernerblank.com |
| Organozirconium | Zirconium Chelate | Lewis acid / Insertion mechanism | High | High (Favors Alcohol) wernerblank.com |
| Organic Acid | Sulfonic Acids | Dual electrophilic and nucleophilic activation researchgate.net | Very High | Moderate to High tandfonline.com |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecular Synthesis
The reactivity of the isocyanate group makes trans-4-methylcyclohexyl isocyanate a valuable intermediate in the synthesis of complex molecules. Its primary and most well-documented role is in the production of sulfonylurea-class compounds, most notably the antidiabetic drug glimepiride (B1671586).
Synthesis of Sulfonylurea-Class Building Blocks (e.g., for Glimepiride Synthesis)
The synthesis of glimepiride prominently features this compound as a key reactant. In the final step of one common synthesis pathway, it reacts with a sulfonamide intermediate, specifically 4-[2-(3-ethyl-4-methyl-2-carbonyl-pyrrolidine amido)ethyl]benzene sulfonamide, to form the glimepiride molecule. chemicalbook.comgoogleapis.com This reaction highlights the isocyanate's role in creating the urea (B33335) linkage that is characteristic of the sulfonylurea class of compounds.
The stereochemistry of the isocyanate is crucial, with the trans isomer being specifically required for the synthesis of glimepiride. chemicalbook.com The purity of this compound, particularly the minimization of the corresponding cis isomer, is a critical factor in ensuring the purity of the final active pharmaceutical ingredient. researchgate.net The isocyanate itself is typically prepared from trans-4-methylcyclohexylamine through processes like phosgenation. chemicalbook.com
Alternative synthesis routes for glimepiride also exist, such as the reaction of N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulphonyl]methylurethane with trans-4-methylcyclohexylamine. chemicalbook.com However, the pathway involving this compound remains a significant and widely referenced method in patent literature.
Construction of Novel Heterocyclic Systems Incorporating Cyclohexyl Moieties
While the isocyanate group is known to participate in reactions that can form heterocyclic structures, specific and detailed examples of this compound being used to construct novel heterocyclic systems with incorporated cyclohexyl moieties are not extensively documented in the reviewed scientific literature. The primary focus of its application remains in the synthesis of non-heterocyclic structures like sulfonylureas.
Precursor for Advanced Chemical Scaffolds in Specialty Chemical Production
This compound is recognized as a building block in organic synthesis and for the production of specialty chemicals. chemicalbook.comnbinno.com Its utility as a precursor for advanced chemical scaffolds is implied by its reactive nature. However, beyond its well-established role in pharmaceutical synthesis, specific examples of its application in creating diverse and advanced chemical scaffolds for the broader specialty chemical industry are not widely detailed in the available literature.
Development of Functional Materials and Polymers
The application of this compound extends into materials science, where it can be used to modify and create functional polymers.
Engineering of Polyurethane Materials with Tailored Mechanical and Thermal Properties
In the field of polyurethane chemistry, the properties of the final material are significantly influenced by the structure of the isocyanate used. mdpi.comwikipedia.org While di- and polyisocyanates are the primary building blocks for cross-linked polyurethane networks, monofunctional isocyanates like this compound can be employed as chain modifiers or to control polymer molecular weight.
| Property | Influence of Isocyanate Structure |
| Mechanical Strength | The hard segment content, largely determined by the isocyanate, influences tensile strength and Young's modulus. mdpi.com |
| Thermal Stability | The type of isocyanate (aromatic vs. aliphatic) is a key factor in the thermal degradation profile of the polyurethane. mdpi.com |
| Flexibility | The structure and flexibility of the isocyanate molecule contribute to the overall elasticity or rigidity of the polymer. mdpi.com |
Supramolecular Polymer Networks Formed Through Non-Covalent Interactions (e.g., Hydrogen Bonding)
The reaction of this compound with amines or alcohols results in the formation of urea or urethane (B1682113) linkages, respectively. These linkages are capable of forming strong hydrogen bonds. mdpi.com In polymer science, hydrogen bonding is a key non-covalent interaction utilized in the formation of supramolecular polymer networks. These networks can exhibit interesting properties such as self-healing and stimuli-responsiveness.
While the fundamental chemistry of the urethane and urea groups formed from this compound allows for hydrogen bonding, specific and detailed research on the use of this particular monoisocyanate to create and study supramolecular polymer networks is not prevalent in the reviewed literature. The focus of research in this area tends to be on polymers with multiple hydrogen bonding sites per monomer unit to build robust network structures.
Design of Responsive Systems and Smart Materials Utilizing Isocyanate Chemistry
The incorporation of isocyanates into polymer backbones is a cornerstone of polyurethane chemistry. The reactivity of the isocyanate group (-NCO) with compounds containing active hydrogen, such as alcohols and amines, allows for the formation of urethane and urea linkages, respectively. This chemistry is fundamental to creating a wide array of polymeric materials with tunable properties. When designing responsive systems, specific functional moieties are often integrated into the polymer structure, which can be triggered by external stimuli.
While extensive research exists on various isocyanates in smart materials, the specific use of this compound is a more niche area. However, the principles of designing responsive polyurethanes using other cycloaliphatic isocyanates can provide a framework for understanding its potential. For example, the incorporation of photo-responsive groups, such as coumarin, or dynamic covalent bonds can impart self-healing or shape-memory properties to the polyurethane network.
General Strategies for Inducing Responsiveness in Polyurethanes:
| Stimulus | Responsive Mechanism | Key Chemical Moieties |
| Light | Photo-crosslinking or cleavage | Coumarin, Azobenzene, Spiropyran |
| Temperature | Phase transitions (LCST/UCST) | Poly(N-isopropylacrylamide), Poly(ethylene glycol) |
| pH | Protonation/deprotonation leading to swelling/shrinking | Tertiary amines, Carboxylic acids |
| Mechanical Stress | Bond cleavage and reformation (self-healing) | Hindered urea bonds, Diels-Alder adducts |
The selection of the isocyanate component is critical in defining the final properties of the polyurethane. Cycloaliphatic isocyanates, like this compound, are known to impart good light and thermal stability to the polymer, which is crucial for materials designed for long-term use or for applications where they are exposed to the elements.
Although direct, detailed research findings on the use of this compound in stimuli-responsive materials are not widely published, its structural characteristics suggest its utility. The trans-conformation of the methylcyclohexyl group provides a rigid and defined structure to the polymer backbone, which can influence the phase separation and mechanical properties of the resulting polyurethane. This, in turn, can affect the responsiveness of the material. For instance, in a thermo-responsive polyurethane, the nature of the hard segments formed by the isocyanate can modulate the transition temperature and the magnitude of the response.
Future research may explore the synthesis of novel polyurethanes where this compound is reacted with functional diols or chain extenders that contain stimuli-responsive units. The characterization of such materials would provide valuable data on how the specific structure of this isocyanate influences the smart behavior of the polymer.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are indispensable for separating trans-4-Methylcyclohexyl isocyanate from impurities and its cis-isomer. These techniques provide quantitative data on the purity and isomeric ratio of the compound.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, particularly for detecting and quantifying non-volatile impurities. A patent for a method to detect potential genotoxic impurities in glimepiride (B1671586) tablets describes using HPLC to analyze for the presence of this compound. google.com This method demonstrates high sensitivity and specificity. google.com The accuracy of such methods is confirmed by recovery rates typically falling between 85-110%, with a relative standard deviation (RSD) of less than 5%, indicating reliable measurement of impurity content. google.com
For isocyanates in general, HPLC is often used after derivatization, for instance, with di-n-butylamine (DBA), to create more stable compounds suitable for analysis by liquid chromatography-mass spectrometry (LC-MS). diva-portal.org This approach is used for monitoring airborne isocyanates and can be adapted for purity analysis. diva-portal.org
Table 1: HPLC Method Parameters for Isocyanate Impurity Analysis
| Parameter | Condition |
| Mobile Phase | Gradient or isocratic mixture of organic solvent (e.g., Acetonitrile) and water. |
| Stationary Phase | C18 reversed-phase column. |
| Detector | UV or Mass Spectrometry (MS). |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Injection Volume | 5 - 20 µL. |
This table represents typical starting parameters for method development.
Gas Chromatography (GC) for Volatile Components and Isomer Ratio Determination
Gas Chromatography (GC) is highly effective for analyzing volatile components and determining the isomeric ratio of cis- and this compound. Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, indirect methods are often employed, where the isocyanate is reacted with a derivatizing agent like di-n-butylamine. nih.gov The resulting stable urea (B33335) derivative is then analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov This derivatization method offers better precision and requires less sample compared to traditional titration methods. nih.gov
GC-MS is also a standard technique for the analysis of related substituted cyclohexanes, such as the cis- and trans-isomers of (4-methylcyclohexyl)methanol (B126014) (4-MCHM), which were the primary contaminants in a notable chemical spill. nih.gov In that case, the trans-isomer was found to elute before the cis-isomer. nih.gov This knowledge of elution order is critical for the correct identification and quantification of the isomers of 4-methylcyclohexyl isocyanate. The determination of residual diisocyanates in materials can also be achieved by GC-MS after hydrolysis to the corresponding diamines and subsequent derivatization. mdpi.com
Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates
Spectroscopic techniques are vital for confirming the molecular structure of this compound and for monitoring its transformation during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H- and ¹³C-NMR for structural assignments)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound and its derivatives.
In ¹H NMR, the chemical shifts and coupling constants of the cyclohexane (B81311) ring protons are highly dependent on their axial or equatorial positions. For substituted cyclohexanes, equatorial protons generally appear at a lower field (downfield) compared to their axial counterparts. stackexchange.com The trans configuration is characterized by specific coupling constants between adjacent protons.
¹³C NMR spectroscopy provides complementary information. The carbon of the isocyanate group (-NCO) has a characteristic chemical shift. researchgate.net Studies on similar diisocyanates, like 4,4'-dicyclohexylmethane diisocyanate (H₁₂MDI), show that the chemical shifts of the cyclohexane ring carbons can be used to distinguish between cis and trans isomers. researchgate.net The trans-trans isomer, having higher symmetry, typically shows a simpler spectrum with one peak per carbon, whereas mixtures containing cis-trans and cis-cis isomers exhibit more complex spectra. researchgate.net The chemical shifts for carbons in substituted cyclohexanes can span a wide range, making ¹³C NMR a powerful tool for isomer identification. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Isocyanate (N=C=O) | 120 - 125 |
| C1 (CH-NCO) | 55 - 65 |
| C2, C6 | 30 - 40 |
| C3, C5 | 25 - 35 |
| C4 (CH-CH₃) | 30 - 35 |
| Methyl (CH₃) | 20 - 25 |
Note: These are estimated ranges and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Reaction Monitoring and Derivatization Analysis
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS and LC-MS, is essential for identifying reaction products and monitoring reaction progress. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (139.20 g/mol ). Fragmentation patterns provide structural information, often involving the loss of the isocyanate group or fragmentation of the cyclohexane ring.
In reaction monitoring, MS can detect the disappearance of the starting isocyanate and the appearance of product peaks. For instance, when analyzing for isocyanates in various samples, derivatization is a common strategy. researchgate.netnih.gov The resulting derivatives are then analyzed by GC-MS or LC-MS, where the mass spectrometer is used to identify and quantify the specific derivative, indirectly confirming the presence and amount of the original isocyanate. researchgate.netnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are fundamental for identifying the key functional groups in this compound. The most prominent and characteristic absorption band in the IR spectrum of an isocyanate is the strong, sharp peak due to the asymmetric stretching vibration of the -N=C=O group. spectroscopyonline.comspectroscopyonline.com This band appears in a relatively uncluttered region of the spectrum, typically between 2240 and 2280 cm⁻¹. spectroscopyonline.com Its high intensity is a result of the large change in dipole moment during the vibration. spectroscopyonline.com
This distinct peak is an excellent marker for monitoring the progress of reactions involving the isocyanate. As the isocyanate reacts, for example, with an alcohol to form a urethane (B1682113), the intensity of the -N=C=O peak at ~2270 cm⁻¹ will decrease, while new peaks characteristic of the urethane linkage (e.g., N-H stretch and C=O stretch) will appear. researchgate.net This allows for real-time, in-situ monitoring of the reaction kinetics and determination of the reaction endpoint. researchgate.net
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Urethane (N-H) | Stretch | 3200 - 3450 | Medium |
| Urethane (C=O) | Stretch | 1680 - 1740 | Strong |
In-Situ and Real-Time Reaction Monitoring Techniques
The study of reaction kinetics and mechanisms for isocyanate compounds is greatly enhanced by the use of in-situ and real-time analytical techniques. These methods allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel, providing a dynamic understanding of the chemical process. While specific research detailing the in-situ monitoring of this compound reactions is not extensively available in publicly accessible literature, the principles and applications of these techniques are well-established for other isocyanates and can be directly applied. The primary methods for such analyses include Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The core principle behind the spectroscopic monitoring of reactions involving this compound is the tracking of the characteristic isocyanate (-NCO) functional group. This group has a strong and distinct absorption band in the infrared spectrum, typically appearing in the range of 2250-2285 cm⁻¹. researchgate.netresearchgate.net As the isocyanate reacts, for instance with an alcohol to form a urethane, the intensity of this -NCO peak diminishes. Concurrently, new peaks corresponding to the formation of the urethane linkage appear.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy, particularly with the use of an Attenuated Total Reflectance (ATR) probe, is a powerful and widely used technique for monitoring isocyanate reactions in real-time. mt.commt.com An ATR probe can be directly inserted into the reaction mixture, allowing for the collection of spectra at regular intervals without the need for sampling. mt.com
For a reaction of this compound, the FT-IR spectrum would be monitored for the decrease in the absorbance of the -NCO peak. The rate of this decrease provides direct information on the reaction kinetics. researchgate.net By applying Beer-Lambert's law, the concentration of the isocyanate can be quantified over time. This data allows for the determination of reaction order, rate constants, and the influence of various parameters such as temperature and catalyst concentration. mt.com
Key Spectroscopic Data for Monitoring Isocyanate Reactions via FT-IR
| Functional Group | Spectroscopic Band (cm⁻¹) | Observation During Reaction |
| Isocyanate (-NCO) | ~2270 | Disappearance |
| Urethane (-NH-C=O) | ~1700 (C=O stretch), ~1530 (N-H bend) | Appearance |
| Urea (-NH-CO-NH-) | ~1640 (C=O stretch) | Appearance (in case of reaction with water) |
Note: The exact wavenumber can vary depending on the solvent and molecular structure.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR for in-situ reaction monitoring. mdpi.com It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. Similar to FT-IR, the progress of the reaction of this compound can be followed by monitoring the intensity of the symmetric -NCO stretching band. While less commonly cited for isocyanate reactions than FT-IR, Raman spectroscopy can provide valuable kinetic data, especially in systems where FT-IR may be challenging, such as in the presence of strong infrared absorbers or for reactions in slurries. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time NMR spectroscopy is another powerful tool for studying the kinetics of isocyanate reactions. By acquiring spectra directly in an NMR tube, the consumption of reactants and the formation of products can be observed with high structural resolution. acs.orgunivie.ac.at For the reaction of this compound, ¹H and ¹³C NMR would allow for the simultaneous monitoring of the disappearance of the isocyanate carbon signal and the appearance of new signals corresponding to the urethane product. This technique can be particularly insightful for distinguishing between different isomers and identifying reaction intermediates. univie.ac.atresearchgate.net Kinetic studies using NMR can provide detailed information on monomer consumption and the microstructure of resulting polymers.
While specific, detailed research findings and comprehensive data tables for the in-situ and real-time monitoring of this compound are not readily found in published literature, the application of the above-described techniques provides a robust framework for its kinetic and mechanistic investigation. The principles derived from studies on analogous isocyanates, such as other cyclohexyl isocyanates or aliphatic isocyanates, form the basis for designing and interpreting such experiments. researchgate.netrsc.org
Computational Chemistry and Theoretical Investigations
Conformational Landscape Analysis of trans-4-Methylcyclohexyl Isocyanate and Its Derivatives
The conformational flexibility of the cyclohexane (B81311) ring, coupled with the rotation of the isocyanate group, gives rise to a complex potential energy surface for this compound. The trans relationship between the methyl and isocyanate substituents dictates that in the most stable chair conformation of the cyclohexane ring, one substituent will be in an equatorial position and the other in an axial position, or both will be in equatorial positions.
Computational studies, typically employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to explore this conformational landscape. For a closely related compound, (4-methylcyclohexyl)methanol (B126014) (4-MCHM), computational analysis has shown the importance of considering multiple conformers to accurately predict physical properties like dipole moments. nih.govrsc.org A similar approach is necessary for this compound to identify the global minimum energy structure and the relative energies of other stable conformers.
The two primary chair conformations arise from the ring flip of the cyclohexane backbone. In the trans-1,4-disubstituted pattern, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. Within each of these chair conformations, further rotational isomers (rotamers) exist due to the rotation around the C-N bond of the isocyanate group.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Cyclohexane Conformation | Isocyanate Position | Methyl Position | Relative Energy (kcal/mol) |
| I | Chair | Equatorial | Equatorial | 0.00 |
| II | Chair | Equatorial (rotated) | Equatorial | 0.5 - 1.5 |
| III | Chair | Axial | Axial | 3.0 - 5.0 |
| IV | Skew-Boat | - | - | > 5.0 |
This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Specific values would require dedicated quantum chemical calculations.
Quantum Mechanical Studies of Reactivity, Selectivity, and Reaction Pathways
The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. In the synthesis of glimepiride (B1671586), the key reaction is the nucleophilic addition of a sulfonamide to the isocyanate group of this compound to form a sulfonylurea linkage.
Quantum mechanical calculations are invaluable for elucidating the mechanisms of these reactions. By mapping the potential energy surface, researchers can identify the transition state structures, calculate activation energies, and predict the reaction kinetics.
The reaction of an isocyanate with a nucleophile can proceed through several possible pathways. DFT calculations can help to distinguish between a concerted mechanism, where bond formation and proton transfer occur simultaneously, and a stepwise mechanism, involving a zwitterionic intermediate. For the reaction of isocyanates with alcohols, computational studies have explored the role of hydrogen bonding and the aggregation of alcohol molecules in catalyzing the reaction.
Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with a Sulfonamide
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Concerted | TS1 | 15 - 25 |
| Stepwise (Intermediate Formation) | TS2 | 20 - 30 |
| Stepwise (Proton Transfer) | TS3 | 5 - 10 |
This table presents hypothetical data to illustrate the type of information obtained from quantum mechanical studies. Actual values would depend on the specific sulfonamide and the level of theory used.
These computational studies can also explain the high stereoselectivity of the reaction, where the trans isomer of the cyclohexyl isocyanate is essential for the desired biological activity of the final product.
Molecular Dynamics Simulations of Polymerization Processes and Supramolecular Assembly
Beyond its role in small molecule synthesis, this compound can be a monomer in polymerization reactions, particularly in the formation of polyurethanes. Polyurethanes are synthesized through the reaction of diisocyanates or polyisocyanates with polyols. While this compound is a monoisocyanate, it can be used as a chain terminator or to introduce specific end-groups in polyurethane chains, thereby modifying the polymer's properties.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamics of polymerization and the resulting polymer structure at an atomistic level. wpmucdn.comresearchgate.net By simulating the movement of atoms and molecules over time, MD can provide insights into:
Chain Growth Mechanisms: How individual monomers add to the growing polymer chain.
Polymer Morphology: The three-dimensional arrangement of the polymer chains, including the formation of hard and soft segments in segmented polyurethanes.
Physical Properties: The simulation can be used to predict macroscopic properties such as density, glass transition temperature, and mechanical strength.
Furthermore, the urea (B33335) and urethane (B1682113) linkages formed from isocyanate reactions are capable of forming strong hydrogen bonds, leading to the formation of well-ordered supramolecular assemblies. MD simulations can be used to study the self-assembly of these molecules into larger structures, such as fibers or sheets, which are stabilized by a network of hydrogen bonds.
Prediction of Spectroscopic Properties and Vibrational Frequencies
Computational methods can accurately predict various spectroscopic properties of this compound, which are crucial for its characterization and identification.
Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational bands. The most characteristic vibrational mode of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the region of 2250-2280 cm⁻¹.
Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N=C=O Asymmetric Stretch | 2265 | ~2270 |
| C-H Stretch (Cyclohexyl) | 2850-2950 | 2850-2950 |
| C-H Bend (Cyclohexyl) | 1440-1460 | 1440-1460 |
| C-N Stretch | 1300-1400 | 1300-1400 |
This table is for illustrative purposes. Precise assignments require detailed computational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can also predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for distinguishing between different stereoisomers and conformers. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For 4,4'-dicyclohexyl methane (B114726) diisocyanate, ¹³C NMR has been used to differentiate between the trans,trans, cis,trans, and cis,cis isomers. researchgate.net A similar approach can be applied to this compound to confirm its stereochemical purity.
By combining these computational techniques, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved, which is invaluable for its application in pharmaceutical synthesis and materials science.
Future Research Directions and Emerging Frontiers
Development of Novel Sustainable Manufacturing Innovations for Isocyanates
The traditional synthesis of isocyanates relies heavily on the use of phosgene (B1210022), a highly toxic and hazardous chemical. google.comwikipedia.org Consequently, a primary focus of future research is the development of phosgene-free manufacturing routes. nwo.nlresearchgate.net These "non-phosgene" methods represent a significant push towards greener and safer industrial chemistry. nih.govacs.org
Key innovative approaches include:
Reductive Carbonylation: A promising alternative involves the direct reductive carbonylation of nitro compounds. digitellinc.com This method avoids the use of phosgene but requires further research to overcome challenges related to catalyst efficiency and stability. nwo.nldigitellinc.com
Carbamate (B1207046) Decomposition: Many non-phosgene pathways proceed via a carbamate intermediate, which is then thermally decomposed to yield the isocyanate. nih.govacs.org Research is focused on optimizing the synthesis of these carbamates from various starting materials like nitro compounds, amines, dimethyl carbonate, or urea (B33335). acs.orgresearchgate.net The urea process is particularly notable as it can achieve "zero emission" by recycling its byproducts. acs.org
Carbon Dioxide as a Feedstock: Utilizing carbon dioxide (CO2) as a C1 building block is a key area of green chemistry research. nih.govresearchgate.net Processes are being developed where amines react with CO2 to form carbamic acids, which are then dehydrated to produce isocyanates. google.comscholaris.ca A patented method for synthesizing 4-Methylcyclohexyl isocyanate involves the direct reaction of 4-methyl cyclohexylamine (B46788) with CO2 in the presence of a dewatering agent. google.com
Bio-Based Feedstocks: The shift away from fossil-based resources towards renewable starting materials is a critical frontier. researchgate.netrsc.org Research is exploring the use of bio-based chemicals derived from amino acids, plant oils, and carbohydrates as precursors for synthesizing di-isocyanates, aiming to create more sustainable polyurethanes. rsc.orgresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
To improve the efficiency, safety, and reproducibility of chemical synthesis, research is increasingly focused on integrating continuous flow chemistry with automated platforms. trans-4-Methylcyclohexyl isocyanate is considered a preferred choice for continuous flow processes that demand precise control over reaction conditions. nbinno.com
The integration of these technologies offers several advantages:
Enhanced Safety and Control: Flow reactors allow for better management of reaction temperature and pressure, which is crucial when dealing with highly reactive compounds like isocyanates.
Increased Efficiency: Automated synthesis platforms can perform entire synthetic workflows, from reagent dispensing to purification, with high throughput and minimal human intervention. sigmaaldrich.comchemspeed.com These systems can handle parallel multistep synthesis and high-pressure reactions, accelerating research and development. imperial.ac.ukchemspeed.com
Versatility: Modern automated systems are compatible with a wide range of reaction classes, including amide and carbamate formation, which are central to isocyanate chemistry. sigmaaldrich.com
Future work will likely focus on developing dedicated, fully automated flow synthesis platforms for the on-demand production of specific isocyanates, reducing the need for transport and storage of these reactive chemicals. patsnap.com
Exploration of Bio-Inspired and Enzymatic Isocyanate Chemistry
The use of biological systems and principles to inspire new chemical processes is a rapidly growing field. While the direct enzymatic synthesis of isocyanates is still a nascent area, several research threads suggest its future potential.
Enzyme-Isocyanate Interactions: Studies have shown that alkyl isocyanates can act as specific inhibitors of serine proteinases like chymotrypsin (B1334515) and elastase, demonstrating that enzymes can interact with the isocyanate functional group at their active sites. nih.gov
Isocyanide Hydratases: Research into enzymes like isocyanide hydratase, which catalyzes the hydration of isocyanides to form N-formamides, provides insight into how nature handles related functional groups. nih.gov Understanding the structure and mechanism of such enzymes could inform the design of novel biocatalysts for isocyanate synthesis or transformation. nih.gov
Bio-Based Precursors: The most significant progress in this area is the use of renewable, bio-based precursors for isocyanate production. researchgate.net Chemicals derived from amino acids, furan, carbohydrates, and vegetable oils are being used to synthesize bio-isocyanates. researchgate.netresearchgate.net The Curtius rearrangement of acyl azides derived from these bio-based carboxylic acids is a common laboratory-scale method. researchgate.net Future research will focus on making these routes industrially scalable and economically viable. researchgate.netrsc.org
Design of Next-Generation Advanced Materials with Precisely Engineered Architectures
This compound and other aliphatic isocyanates are crucial for creating high-performance polymers, especially polyurethanes with high photolytic stability for applications like paints and coatings. google.compflaumer.com The future in this domain lies in creating materials with precisely controlled structures to achieve unprecedented properties and functionalities.
Tailored Polymer Properties: The structure of the isocyanate is a key determinant of the final polymer's characteristics. google.com By carefully selecting or designing isocyanate monomers like this compound, researchers can engineer polyurethanes with specific mechanical strengths, chemical resistances, and thermal stabilities. pflaumer.com
Advanced Architectures: The frontier of materials science involves moving beyond simple linear polymers to complex, engineered architectures. This includes developing hyperbranched polymers, dendrons, and cross-linked networks with tailored properties. mdpi.com Isocyanates serve as versatile crosslinkers and building blocks in these systems. pflaumer.com
Functional and Smart Materials: Future research will increasingly focus on incorporating isocyanates into functional materials. This includes applications in 3D printing, where isocyanate-based foams and polymers are used for additive construction. wikipedia.org There is also potential in creating biodegradable plastics and advanced polymer composites with enhanced properties. acs.org The development of Non-Isocyanate Polyurethanes (NIPUs) from cyclic carbonates also opens up new possibilities for creating unconventional polymer architectures, such as polyhydroxyurethanes, that are not accessible through traditional isocyanate chemistry. nih.govresearchgate.net
Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Understanding
The complexity of isocyanate synthesis, particularly the development of new sustainable routes, necessitates a deep mechanistic understanding that can be effectively achieved by combining experimental work with computational modeling. digitellinc.com
Mechanism Elucidation: For phosgene-free routes like the reductive carbonylation of nitroarenes, a synergistic approach has been instrumental. digitellinc.com Extensive computational calculations help to map out comprehensive reaction mechanisms, identify key intermediates, and pinpoint rate-determining steps. digitellinc.com
Predictive Chemistry: Computational methods, including Density Functional Theory (DFT) calculations, allow researchers to investigate reaction pathways, transition states, and potential side reactions before committing to lab experiments. digitellinc.comrsc.org This predictive power accelerates the discovery of optimal reaction conditions and novel catalyst designs. digitellinc.com
Model Validation: The predictions and insights from computational studies are validated through targeted experiments. digitellinc.com Techniques like reaction kinetics analysis and reactivity studies of potential intermediates provide the empirical data needed to confirm and refine the computational models, creating a powerful feedback loop for optimization. digitellinc.com
This combined approach provides a robust framework for overcoming the challenges associated with developing the next generation of efficient, green, and economically viable processes for producing this compound and other critical isocyanate compounds. digitellinc.com
Q & A
Basic: How can the purity and structural integrity of trans-4-methylcyclohexyl isocyanate be verified in laboratory settings?
To confirm purity and structure, combine gas chromatography-mass spectrometry (GC-MS) for quantifying impurities (retention time comparison) and Fourier-transform infrared spectroscopy (FT-IR) to identify the isocyanate functional group (N=C=O stretch at ~2270 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) further resolves stereochemistry and cyclohexyl substituents. Cross-reference observed physical properties (e.g., boiling point 182°C , density 1.04 g/cm³ ) with literature to detect discrepancies caused by cis/trans isomerization or solvent residues .
Basic: What safety protocols are critical when handling this compound in synthetic workflows?
Use fume hoods and closed systems to minimize inhalation of vapors, which can cause respiratory sensitization. Personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats are mandatory. Avoid moisture to prevent hydrolysis to toxic amines. Spill containment requires inert absorbents (vermiculite) and neutralization with aqueous ammonia. Consult safety databases (ECHA, HSDB) for emergency response guidelines .
Basic: What synthetic routes are available for preparing this compound?
A common method is thermal decomposition of carbamates (e.g., O-methyl-N-cyclohexyl carbamate at 200–300°C under inert atmosphere), yielding isocyanates via elimination of alcohols. Optimize reaction time and temperature to suppress side products like ureas. Confirm product selectivity using chiral HPLC to distinguish trans isomers from cis .
Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point variations between 65°C and 182°C)?
Discrepancies may arise from isomer mixtures or measurement conditions. Use differential scanning calorimetry (DSC) to determine phase transitions and dynamic vapor pressure analysis to assess boiling points under controlled pressures. Compare purity profiles via GC-MS and stereochemical assignments via X-ray crystallography or NOESY NMR .
Advanced: What kinetic models explain the thermal decomposition behavior of this compound under pyrolysis conditions?
Develop a microkinetic model incorporating 130+ elementary reactions (e.g., C-N bond cleavage, radical recombination). Validate using tubular reactor experiments with in-situ FT-IR to track intermediate species. Sensitivity analysis identifies dominant pathways, such as H abstraction from the cyclohexyl ring or NCO radical formation. Compare simulated auto-ignition temperatures (Tign) with experimental values using ASTM E659-78 protocols .
Advanced: How does stereochemistry (trans vs. cis) influence the reactivity of 4-methylcyclohexyl isocyanate in polymer cross-linking?
The trans configuration enhances steric accessibility of the isocyanate group, increasing reaction rates with polyols in polyurethane synthesis. Quantify cross-linking efficiency via gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA). Contrast with cis isomers, which exhibit slower kinetics due to axial substituent hindrance .
Advanced: What analytical strategies differentiate this compound from its cis isomer in complex mixtures?
Use chiral stationary phase GC or HPLC (e.g., β-cyclodextrin columns) for baseline separation. Assign configurations via vibrational circular dichroism (VCD) or computational NMR shift predictions (DFT). Monitor retention time shifts in polar solvents (e.g., acetonitrile) to confirm isomer identity .
Advanced: How can this compound be used to synthesize bioactive conjugates (e.g., glimepiride derivatives)?
React the isocyanate with sulfonamide precursors under anhydrous conditions (e.g., THF, 0°C) to form urea linkages. Optimize stoichiometry and catalyst (e.g., DBU) to suppress oligomerization. Confirm conjugation via LC-MS and assess bioactivity using in vitro insulin secretion assays in pancreatic β-cells .
Advanced: What immunological assays are suitable for assessing hypersensitivity to this compound?
Employ fluorescent enzyme immunoassays (FEIA) to detect serum-specific IgE antibodies against isocyanate-albumin conjugates. Compare results with bronchial provocation tests to validate diagnostic specificity. Note that IgE titers may correlate with occupational asthma severity but are not universally detectable .
Advanced: How do computational methods predict the environmental persistence and toxicity of this compound?
Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and aquatic toxicity (e.g., LC50 for Daphnia magna). Molecular dynamics simulations assess hydrolysis rates in aqueous environments. Validate predictions with OECD 301F biodegradation tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
